Bienvenue dans la boutique en ligne BenchChem!

4-Bromo-3'-fluoro-4'-methoxybenzophenone

Epigenetics Bromodomain inhibition BRPF2/BRD1

This tri-substituted benzophenone (CAS 161581-93-7) is a critical intermediate validated in SmithKline Beecham's ER modulator patent (WO2005012220 A2). It uniquely combines a 4-bromo Suzuki handle with a 3'-fluoro-4'-methoxy pharmacophore, enabling independent parallel SAR exploration. BROMOscan™ profiling confirms 9.4-fold selectivity for BRPF2-BRD1 (IC50 1.8 μM) over BRD4-BD1, providing a benchmark scaffold for bromodomain inhibitor programs. The established, scalable lithium-halogen exchange synthesis (51% yield) accelerates hit-to-lead timelines and eliminates de novo route development.

Molecular Formula C14H10BrFO2
Molecular Weight 309.13 g/mol
CAS No. 161581-93-7
Cat. No. B071304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3'-fluoro-4'-methoxybenzophenone
CAS161581-93-7
Synonyms4-BROMO-3-FLUORO-4'-METHOXYBENZOPHENONE
Molecular FormulaC14H10BrFO2
Molecular Weight309.13 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F
InChIInChI=1S/C14H10BrFO2/c1-18-13-7-4-10(8-12(13)16)14(17)9-2-5-11(15)6-3-9/h2-8H,1H3
InChIKeyGHUMLKAJACJMCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3'-fluoro-4'-methoxybenzophenone (CAS 161581-93-7) – Procurement-Grade Physicochemical and Target-Engagement Profile


4-Bromo-3'-fluoro-4'-methoxybenzophenone (CAS 161581-93-7; IUPAC: (4-bromophenyl)(3-fluoro-4-methoxyphenyl)methanone) is a tri-substituted benzophenone derivative bearing a 4-bromophenyl ring and a 3'-fluoro-4'-methoxyphenyl ring linked through a central carbonyl . With a molecular formula of C₁₄H₁₀BrFO₂, a molecular weight of 309.13 g·mol⁻¹, a computed LogP of 3.83, a topological polar surface area (TPSA) of 26.30 Ų, a density of 1.458 g·cm⁻³, and a predicted boiling point of 408.2 °C at 760 mmHg, this compound occupies a distinct physicochemical space among halogenated benzophenone building blocks [1]. It has been explicitly utilized as a key synthetic intermediate in patent-protected medicinal chemistry programs, most notably in SmithKline Beecham's estrogen receptor modulator series (WO2005012220 A2) [2]. Bromodomain profiling via the BROMOscan™ platform has generated quantitative target-engagement data against multiple bromodomain-containing proteins, establishing an IC₅₀ of 1.8 μM against BRPF2-BRD1, 9.3 μM against BRPF3, and 17 μM against BRD4-BD1 [3].

Why 4-Bromo-3'-fluoro-4'-methoxybenzophenone Cannot Be Replaced by Generic Benzophenone Analogs in Research Procurement


Halogenated benzophenones are frequently treated as interchangeable building blocks; however, the specific combination of a 4-bromo substituent on one ring with a 3'-fluoro-4'-methoxy pattern on the opposite ring in 4-bromo-3'-fluoro-4'-methoxybenzophenone creates a unique profile that generic analogs cannot replicate . The 4-bromo site serves as a well-precedented handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig), while the 3'-fluoro substituent, positioned ortho to the 4'-methoxy group, introduces distinct electronic effects and a hydrogen-bond-acceptor character that can modulate target engagement and metabolic stability in downstream drug candidates . The regioisomeric counterpart, (4-bromo-3-fluorophenyl)(4-methoxyphenyl)methanone (CAS 760192-85-6), places the fluorine atom on the brominated ring rather than the methoxy-bearing ring, resulting in a different electronic distribution and potentially divergent biological activity [1]. The quantitative evidence below demonstrates that even subtle positional changes in the halogenation and oxygenation pattern produce measurable differences in bromodomain selectivity, physicochemical properties, and synthetic utility – making generic substitution scientifically indefensible without revalidation [2].

Quantitative Differentiation Evidence: 4-Bromo-3'-fluoro-4'-methoxybenzophenone vs. Closest Analogs


BRPF2-BRD1 Bromodomain Engagement: 9.4-Fold Intra-Compound Selectivity Over BRD4-BD1

In the BROMOscan™ competitive binding assay conducted against human bromodomain-containing proteins expressed in E. coli BL21, 4-bromo-3'-fluoro-4'-methoxybenzophenone demonstrated an IC₅₀ of 1,800 nM (1.8 μM) against BRPF2-BRD1 and an IC₅₀ of 17,000 nM (17 μM) against BRD4-BD1, yielding an intra-compound selectivity ratio of approximately 9.4-fold in favor of BRPF2-BRD1 over the BET-family bromodomain BRD4 [1]. While direct head-to-head comparator data for close structural analogs (e.g., 4-bromo-4'-methoxybenzophenone, 4-chloro-3'-fluoro-4'-methoxybenzophenone) on the identical BROMOscan panel are not publicly available, the magnitude of selectivity observed within this single compound establishes a baseline profile that can inform analog selection: a compound lacking the 3'-fluoro substituent or bearing a different halogen at the 4-position would be expected to exhibit altered bromodomain binding and selectivity due to changes in both electrostatic surface potential and steric occupancy of the acetyl-lysine binding pocket [2]. For context, known BRPF2/BRD1 chemical probes such as NI-57 and BAY-299 achieve IC₅₀ values of 46 nM and 6 nM respectively, indicating that 4-bromo-3'-fluoro-4'-methoxybenzophenone represents a low-micromolar-affinity starting scaffold rather than an optimized probe, but its measurable selectivity for BRPF2-BRD1 over BRD4-BD1 distinguishes it from non-selective bromodomain ligands .

Epigenetics Bromodomain inhibition BRPF2/BRD1 Chemical probe development

BRPF3 vs. BRPF2-BRD1 Selectivity: 5.2-Fold Discrimination Within the BRPF Family

The BROMOscan™ profiling of 4-bromo-3'-fluoro-4'-methoxybenzophenone revealed an IC₅₀ of 9,300 nM (9.3 μM) against BRPF3, compared with 1,800 nM (1.8 μM) against BRPF2-BRD1, corresponding to a 5.2-fold selectivity for BRPF2-BRD1 over BRPF3 within the same bromodomain and PHD finger-containing (BRPF) protein family [1]. This intra-family discrimination is notable because BRPF1, BRPF2/BRD1, and BRPF3 serve as scaffolding proteins for MYST-family histone acetyltransferase complexes, and isoform-selective engagement is a critical parameter for chemical probe development [2]. By comparison, the pan-BRPF chemical probe NI-57 exhibits BRPF1/BRPF2/BRPF3 IC₅₀ values of 7.9/48/260 nM – a different selectivity rank order (BRPF1 > BRPF2 > BRPF3) than the target compound (BRPF2 > BRPF3 with no BRPF1 data available), underscoring that the substitution pattern on the benzophenone core can alter both potency and isoform preference . The absence of BRPF1 binding data for the target compound limits the completeness of the selectivity fingerprint; however, the available BRPF2/BRPF3 differential provides a starting point for medicinal chemistry optimization.

BRPF bromodomain family Epigenetic drug discovery Isoform selectivity Chemical biology

Physicochemical Differentiation from 4-Bromo-4'-methoxybenzophenone: Higher PSA and Altered LogP Driven by 3'-Fluoro Substitution

Comparison of computed molecular descriptors for 4-bromo-3'-fluoro-4'-methoxybenzophenone (CAS 161581-93-7) and its closest commercially available analog lacking the 3'-fluoro substituent, 4-bromo-4'-methoxybenzophenone (CAS 54118-75-1), reveals significant differences in key drug-design parameters [1]. The target compound exhibits a topological polar surface area (TPSA) of 26.30 Ų, which is 54% larger than the 17.07 Ų computed for 4-bromo-4'-methoxybenzophenone, attributable to the additional fluorine atom acting as a hydrogen-bond acceptor [1]. The predicted LogP of the target compound is 3.83, compared with approximately 4.0–4.1 for the des-fluoro analog (estimated from 4-bromobenzophenone LogP = 4.12), indicating that the 3'-fluoro substitution modestly reduces lipophilicity while increasing polar surface area . These differences have practical consequences: the higher TPSA may improve aqueous solubility and reduce non-specific protein binding, while the lower LogP may decrease metabolic liability associated with excessive lipophilicity. For medicinal chemistry programs optimizing central nervous system (CNS) penetration or oral bioavailability, the 3'-fluoro-4'-methoxy substitution pattern provides a distinct starting point compared with the simpler 4'-methoxy analog.

Physicochemical profiling Drug-likeness Lead optimization Computational chemistry

Synthetic Intermediate with Dual Orthogonal Reactive Handles: 4-Bromo for Cross-Coupling, 3'-Fluoro-4'-methoxy for SAR Diversification

The established synthesis of 4-bromo-3'-fluoro-4'-methoxybenzophenone proceeds via lithium–halogen exchange of 2-fluoro-4-bromoanisole with n-butyllithium at −78 °C in anhydrous THF, followed by Weinreb amide coupling with 4-bromo-N-methoxy-N-methylbenzamide at −20 °C, affording the product as a white crystalline solid in 51% yield after silica gel chromatography (20:1 to 5:1 hexanes:EtOAc) . This route was expressly disclosed in SmithKline Beecham's patent WO2005012220 A2 (pp. 80–81) for the preparation of cycloalkylidene estrogen receptor modulators, validating the compound's utility in an industrial medicinal chemistry setting [1]. The 4-bromo substituent serves as a well-precedented handle for palladium-catalyzed Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira cross-coupling reactions, enabling diversification of the bromophenyl ring. Simultaneously, the 3'-fluoro-4'-methoxyphenyl ring provides a pre-installed pharmacophoric element – the ortho-fluoro-methoxy motif is a recognized bioisostere in kinase and GPCR drug discovery programs – without requiring additional synthetic manipulation [2]. By contrast, analogs such as 4-bromo-4'-methoxybenzophenone lack the fluorine atom and therefore cannot explore the same SAR vectors without additional synthetic steps, while 3-bromo-3'-fluoro-4'-methoxybenzophenone (CAS 844879-54-5) places the bromine at the meta position, which may exhibit different reactivity in cross-coupling reactions due to altered electronic conjugation with the carbonyl group [3].

Medicinal chemistry Parallel synthesis Cross-coupling Building block SAR exploration

Bromodomain Profiling Completeness: Quantified Engagement Across Three Distinct Bromodomain Targets Establishes a Baseline Selectivity Fingerprint

Unlike many benzophenone derivatives for which bromodomain target-engagement data are absent or limited to a single target, 4-bromo-3'-fluoro-4'-methoxybenzophenone has been profiled against at least three distinct human bromodomain-containing proteins in the BROMOscan™ panel: BRPF2-BRD1 (IC₅₀ = 1.8 μM), BRPF3 (IC₅₀ = 9.3 μM), and BRD4-BD1 (IC₅₀ = 17 μM) [1]. The availability of this multi-target dataset allows researchers to assess selectivity trends directly from the screening data rather than relying on computational predictions. The selectivity window between the most potently inhibited target (BRPF2-BRD1) and the least potently inhibited target (BRD4-BD1) spans approximately one order of magnitude, suggesting that the scaffold possesses inherent target preference that can be amplified through medicinal chemistry optimization [1]. In contrast, close structural analogs such as 4-bromo-4'-methoxybenzophenone (CAS 54118-75-1) and 4-chloro-3'-fluoro-4'-methoxybenzophenone lack any publicly reported bromodomain profiling data, making it impossible to evaluate their selectivity fingerprints without commissioning de novo screening [2]. The pre-existing profiling data for the target compound thus represent a tangible procurement advantage: the cost and time required for initial bromodomain panel screening (typically 2–4 weeks and several thousand USD per compound) are eliminated .

Bromodomain profiling Selectivity screening Epigenetic target engagement Chemical biology

Validated Application Scenarios for 4-Bromo-3'-fluoro-4'-methoxybenzophenone Based on Quantitative Evidence


BRPF Bromodomain Chemical Probe Development: Starting Scaffold with Pre-Established BRPF2-BRD1 Selectivity

Medicinal chemistry teams pursuing BRPF-family bromodomain inhibitors can utilize 4-bromo-3'-fluoro-4'-methoxybenzophenone as a low-micromolar-affinity starting scaffold with documented 9.4-fold selectivity for BRPF2-BRD1 over BRD4-BD1 and 5.2-fold selectivity within the BRPF family (BRPF2-BRD1 vs. BRPF3), as established by BROMOscan™ competitive binding profiling [1]. The 4-bromo substituent provides a direct vector for Suzuki–Miyaura diversification to improve potency toward the benchmark of known probes such as BAY-299 (BRD1 IC₅₀ = 6 nM) and NI-57 (BRPF2 IC₅₀ = 48 nM), while the pre-installed 3'-fluoro-4'-methoxy motif on the opposite ring can be retained as a selectivity-determining pharmacophoric element . The availability of multi-target profiling data from the outset reduces the screening burden and allows SAR hypotheses to be tested against a known selectivity baseline.

Estrogen Receptor Modulator Intermediate: Patent-Validated Building Block for Industrial-Scale Synthesis

The compound's explicit use as a synthetic intermediate in SmithKline Beecham's WO2005012220 A2 patent (pp. 80–81) for cycloalkylidene estrogen receptor modulators validates its suitability for pharmaceutical development programs targeting nuclear hormone receptors [1]. The established synthesis via lithium–halogen exchange and Weinreb amide coupling (51% isolated yield) provides a reproducible, scalable route that has been disclosed in both the primary patent literature and secondary synthesis databases . Procurement of this intermediate enables chemistry teams to replicate the patented synthetic sequence without developing a de novo route, thereby reducing process chemistry development time. The 4-bromo handle additionally allows for late-stage diversification via palladium-catalyzed cross-coupling to generate focused libraries of estrogen receptor modulator candidates.

Parallel SAR Exploration of Dual-Ring Benzophenone Scaffolds with Orthogonal Functionalization

For medicinal chemistry groups conducting systematic structure–activity relationship studies on benzophenone-based lead series, 4-bromo-3'-fluoro-4'-methoxybenzophenone offers a distinct advantage over simpler analogs such as 4-bromo-4'-methoxybenzophenone: the simultaneous presence of a para-bromo cross-coupling handle on one ring and a 3'-fluoro-4'-methoxy pharmacophore on the opposite ring enables independent diversification of both aromatic moieties in a parallel synthesis format [1]. The 54% higher topological polar surface area (26.30 vs. 17.07 Ų) and reduced LogP (3.83 vs. ~4.1) compared to the des-fluoro analog provide differentiated physicochemical properties that may translate into improved solubility and reduced off-target promiscuity in cellular assays . Libraries generated from this scaffold can explore vectors that are inaccessible from the simpler 4-bromo-4'-methoxybenzophenone without additional synthetic steps to introduce fluorine, thereby accelerating hit-to-lead timelines [2].

Epigenetic Selectivity Panel Screening: Reference Compound for Benzophenone Scaffold Bromodomain Engagement

Research groups conducting broad-panel bromodomain selectivity screening (e.g., BROMOscan™ or AlphaScreen platforms) can employ 4-bromo-3'-fluoro-4'-methoxybenzophenone as a reference benzophenone scaffold control, given its publicly documented IC₅₀ values across three bromodomain targets (BRPF2-BRD1: 1.8 μM; BRPF3: 9.3 μM; BRD4-BD1: 17 μM) [1]. Unlike most benzophenone derivatives that lack any published bromodomain engagement data, this compound's selectivity fingerprint provides a benchmark against which newly synthesized analogs can be compared. The ~9.4-fold selectivity window between the most and least potently inhibited bromodomain establishes a meaningful dynamic range for assessing whether structural modifications enhance or erode target selectivity. This application is particularly relevant for academic screening centers and contract research organizations that require well-characterized reference compounds for assay validation and inter-plate normalization .

Quote Request

Request a Quote for 4-Bromo-3'-fluoro-4'-methoxybenzophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.